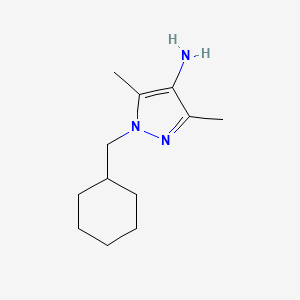
1-Cyclohexylmethyl-3,5-dimethyl-1H-pyrazol-4-ylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclohexylmethyl-3,5-dimethyl-1H-pyrazol-4-ylamine is a chemical compound with the molecular formula C12H21N3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two adjacent nitrogen atoms.
準備方法
The synthesis of 1-Cyclohexylmethyl-3,5-dimethyl-1H-pyrazol-4-ylamine typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexylmethylamine and 3,5-dimethyl-1H-pyrazole-4-carboxylic acid.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. A catalyst, such as a strong acid (e.g., hydrochloric acid), is often used to facilitate the reaction.
Industrial production methods may involve similar steps but are scaled up to accommodate larger quantities. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
1-Cyclohexylmethyl-3,5-dimethyl-1H-pyrazol-4-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo substitution reactions with halogens, alkyl groups, or other substituents. Common reagents for these reactions include halogenating agents (e.g., bromine) and alkylating agents (e.g., methyl iodide).
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of Schiff bases or other condensation products.
科学的研究の応用
1-Cyclohexylmethyl-3,5-dimethyl-1H-pyrazol-4-ylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: It is explored for its potential therapeutic applications, such as in the development of new drugs for treating diseases like cancer, infections, and inflammatory conditions.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
作用機序
The mechanism of action of 1-Cyclohexylmethyl-3,5-dimethyl-1H-pyrazol-4-ylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
1-Cyclohexylmethyl-3,5-dimethyl-1H-pyrazol-4-ylamine can be compared with other similar compounds, such as:
3,5-Dimethyl-1H-pyrazol-4-amine: This compound lacks the cyclohexylmethyl group, making it less hydrophobic and potentially altering its biological activity.
1-Cyclohexylmethyl-3,5-dimethyl-1H-pyrazol-4-ol: The presence of a hydroxyl group instead of an amine group can significantly change the compound’s reactivity and interactions with biological targets.
1-Cyclohexylmethyl-3,5-dimethyl-1H-pyrazol-4-carboxylic acid: The carboxylic acid group introduces different chemical properties, such as acidity and the ability to form esters or amides.
These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.
生物活性
1-Cyclohexylmethyl-3,5-dimethyl-1H-pyrazol-4-ylamine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique molecular structure, which contributes to its potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Molecular Characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C12H21N3 |
| Molecular Weight | 207.32 g/mol |
| IUPAC Name | 1-(cyclohexylmethyl)-3,5-dimethylpyrazol-4-amine |
| InChI Key | BYRWIBJPFNMBKK-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves the reaction of cyclohexylmethylamine with 3,5-dimethyl-1H-pyrazole-4-carboxylic acid under reflux conditions in the presence of solvents like ethanol or methanol. Catalysts such as hydrochloric acid may be employed to facilitate the reaction. The product is purified through recrystallization or column chromatography to achieve high purity levels .
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds related to this compound showed effective inhibition against various bacterial strains such as E. coli and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) for these compounds were found to be comparable to standard antibiotics .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been evaluated in vitro and in vivo. A notable study revealed that derivatives of pyrazole significantly inhibited the production of pro-inflammatory cytokines like TNF-α and IL-6. For instance, one derivative exhibited up to 85% inhibition of TNF-α at a concentration of 10 µM, outperforming standard anti-inflammatory drugs .
Anticancer Activity
The anticancer effects of this compound have also been explored. In a series of experiments on various cancer cell lines, compounds based on this structure demonstrated cytotoxic effects with IC50 values indicating potent activity against specific cancer types . For example, one study reported that certain derivatives achieved IC50 values as low as 25 µM against breast cancer cell lines.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets in biological systems. The compound may inhibit enzymes involved in inflammatory pathways or disrupt cellular signaling mechanisms critical for cancer cell proliferation. The exact molecular interactions are still under investigation but are believed to involve enzyme inhibition and receptor modulation .
Case Studies
Case Study 1: Anti-inflammatory Activity
In a controlled laboratory setting, researchers synthesized a series of pyrazole derivatives including this compound and evaluated their effects on inflammation markers in cultured macrophages. The study concluded that these compounds significantly reduced inflammation by modulating NF-kB signaling pathways.
Case Study 2: Anticancer Efficacy
A recent study assessed the efficacy of several pyrazole derivatives against human cancer cell lines. Among them, this compound exhibited promising results with significant dose-dependent cytotoxicity observed in breast and lung cancer models.
特性
分子式 |
C12H21N3 |
|---|---|
分子量 |
207.32 g/mol |
IUPAC名 |
1-(cyclohexylmethyl)-3,5-dimethylpyrazol-4-amine |
InChI |
InChI=1S/C12H21N3/c1-9-12(13)10(2)15(14-9)8-11-6-4-3-5-7-11/h11H,3-8,13H2,1-2H3 |
InChIキー |
BYRWIBJPFNMBKK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NN1CC2CCCCC2)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















